1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
OSM-S-290 is an osmolality standard with a concentration of 290 milliosmoles per kilogram of water (mOsm/kg H₂O). It serves as a reference material for pharmaceutical testing and calibration . While its chemical structure is not explicitly provided, its primary purpose lies in osmolality measurement.
Preparation Methods
The synthetic routes and reaction conditions for OSM-S-290 are not widely documented. it is typically produced through precise dilution of a concentrated osmolality standard solution. Industrial production methods involve rigorous quality control to ensure accurate osmolality values.
Chemical Reactions Analysis
OSM-S-290 does not undergo specific chemical reactions, as it primarily serves as a calibration standard. it interacts with water molecules, affecting osmotic pressure. Common reagents and conditions are not applicable in this context.
Scientific Research Applications
Pharmaceutical Testing: OSM-S-290 is crucial for validating osmolality measurement instruments and ensuring accurate results.
Biological Research: It aids in assessing osmotic balance in cell culture media and biological fluids.
Clinical Medicine: OSM-S-290 helps calibrate osmometers used in clinical laboratories.
Industry: Quality control in pharmaceutical, food, and beverage industries relies on accurate osmolality measurements.
Mechanism of Action
OSM-S-290 doesn’t have a direct physiological mechanism of action. Instead, it serves as a benchmark for osmolality measurements. Its molecular targets and pathways are related to osmotic equilibrium.
Comparison with Similar Compounds
OSM-S-290 is unique due to its precise osmolality value. Similar compounds include other osmolality standards, but their concentrations may differ.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDNVFPUFIPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346810 | |
Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-30-0 | |
Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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